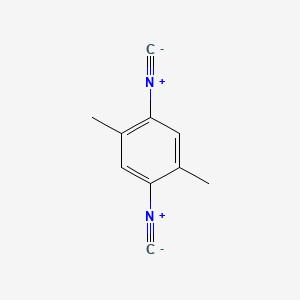

1,4-Diisocyano-2,5-dimethylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

1009-13-8 |

|---|---|

Molecular Formula |

C10H8N2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

1,4-diisocyano-2,5-dimethylbenzene |

InChI |

InChI=1S/C10H8N2/c1-7-5-10(12-4)8(2)6-9(7)11-3/h5-6H,1-2H3 |

InChI Key |

SDQKKARBNKSZQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+]#[C-])C)[N+]#[C-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 1,4 Diisocyano 2,5 Dimethylbenzene

Phosgene-Based Synthesis of 1,4-Diisocyano-2,5-dimethylbenzene

The traditional and most direct industrial method for synthesizing aromatic diisocyanates, including this compound, is through the use of phosgene (B1210022) (COCl₂). wikipedia.org This process, known as phosgenation, involves the reaction of a primary amine with phosgene. In this specific case, the precursor 2,5-Dimethyl-1,4-phenyldiamine is treated with phosgene.

The reaction proceeds as follows: (CH₃)₂C₆H₂(NH₂)₂ + 2 COCl₂ → (CH₃)₂C₆H₂(NCO)₂ + 4 HCl

This reaction converts the two primary amine groups (-NH₂) on the aromatic ring into isocyanate groups (-N=C=O). wikipedia.org The process typically involves introducing the diamine into a solution where phosgene is present in excess. This excess helps to maximize the yield of the diisocyanate and minimize the formation of unwanted side products, such as ureas and carbamoyl (B1232498) chlorides. wikipedia.org The hydrogen chloride (HCl) gas generated as a byproduct must be neutralized or removed. wikipedia.org While highly efficient, this method is fraught with significant safety concerns due to the extreme toxicity of phosgene, necessitating stringent handling protocols and specialized equipment. wikipedia.org

Non-Phosgene Routes to this compound

Growing safety and environmental concerns have driven extensive research into synthetic routes that avoid the use of phosgene. acs.org These "non-phosgene" methods offer safer alternatives for the production of isocyanates.

Curtius Rearrangement and Related Approaches

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates without the need for phosgene. nih.govresearchgate.net This thermal decomposition of an acyl azide (B81097) proceeds through an isocyanate intermediate, which can be isolated. organic-chemistry.orgwikipedia.org

For the synthesis of this compound, the process would begin with 2,5-dimethylterephthalic acid. The key steps are:

Acyl Halide Formation : The dicarboxylic acid is first converted to its corresponding diacyl chloride, for instance, by using thionyl chloride (SOCl₂).

Acyl Azide Synthesis : The diacyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), to form the diacyl azide. organic-chemistry.org

Thermal Rearrangement : The diacyl azide is carefully heated, causing it to lose nitrogen gas (N₂) and rearrange to form the target this compound. wikipedia.org

Recent research indicates that this rearrangement is a concerted process, where the migration of the R-group and the loss of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The reaction is known for its tolerance of various functional groups. wikipedia.org

Catalytic Carbonylation Strategies for Isocyanate Formation

Catalytic carbonylation represents a more modern and greener approach to isocyanate synthesis. acs.org These methods typically involve the reaction of a nitrogen-containing starting material with a source of carbon monoxide, often in the presence of an oxidant and a transition metal catalyst.

Two primary strategies could be applied for the synthesis of this compound:

Reductive Carbonylation of Nitro Compounds : This approach would start with 1,4-dinitro-2,5-dimethylbenzene. The nitro groups are reduced and carbonylated in a single process using carbon monoxide (CO) and a catalyst system, often based on transition metals like palladium (Pd) or rhodium (Rh). acs.org

Oxidative Carbonylation of Amines : Alternatively, the precursor 2,5-Dimethyl-1,4-phenyldiamine can be directly carbonylated. acs.org This reaction requires an oxidant, such as molecular oxygen, to facilitate the formation of the isocyanate groups in the presence of a catalyst. acs.org

These catalytic methods are advantageous as they can operate under milder conditions and avoid the use of highly toxic reagents like phosgene and explosive intermediates like acyl azides. acs.org

Synthesis of Precursors to this compound, e.g., 2,5-Dimethyl-1,4-phenyldiamine

The availability of the key precursor, 2,5-Dimethyl-1,4-phenyldiamine, is critical for the synthesis of the target diisocyanate. sigmaaldrich.com One established synthetic route involves multiple steps starting from more common chemicals like aniline (B41778) or sulfanilic acid. google.comgoogle.com

A representative synthesis involves:

Diazotization : An aromatic amine, such as sulfanilic acid, is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. google.com

Azo Coupling : The diazonium salt is then reacted with 2,5-dimethylaniline (B45416) in a coupling reaction. This forms a stable monoazo dye compound. google.com

Reductive Cleavage : The azo group (-N=N-) in the dye is then cleaved through a reduction reaction, often using hydrogenation with a catalyst like skeletal nickel or sodium hydrosulfite. google.com This cleavage breaks the molecule into two amines. One of the products is the desired 2,5-Dimethyl-1,4-phenyldiamine, while the other is the starting amine (e.g., sulfanilic acid), which can be recovered and reused. google.com

This method effectively introduces an amino group at a specific position on the benzene (B151609) ring, transforming 2,5-dimethylaniline into 2,5-Dimethyl-1,4-phenyldiamine. google.com

Table 1: Properties of 2,5-Dimethyl-1,4-phenylenediamine

| Property | Value |

| Chemical Formula | C₈H₁₂N₂ |

| IUPAC Name | 2,5-dimethylbenzene-1,4-diamine. nih.gov |

| Molecular Weight | 136.19 g/mol . sigmaaldrich.com |

| Appearance | White-like to brown crystalline solid. sigmaaldrich.com |

| Melting Point | 149-150 °C. sigmaaldrich.com |

| CAS Number | 6393-01-7. sigmaaldrich.com |

Advanced Synthetic Strategies for Related Aromatic Diisocyanides

The field of isocyanate synthesis is continually evolving, with several advanced strategies being developed to improve safety, efficiency, and substrate scope. escholarship.org While the Curtius rearrangement is a staple, other named reactions like the Hofmann and Lossen rearrangements also produce isocyanates from amides and hydroxamic acids, respectively, though they often involve harsh reagents or less accessible starting materials. escholarship.org

A significant advancement in handling the hazards of phosgene involves the use of phosgene surrogates. Trichloromethyl chloroformate, also known as diphosgene, and bis(trichloromethyl) carbonate, or triphosgene, are safer, solid alternatives. exlibrisgroup.com These compounds are less volatile than phosgene and can generate phosgene in situ, minimizing the risks associated with its storage and transport.

Furthermore, progress in catalysis is leading to novel methods for synthesizing aromatic compounds that can be precursors to diisocyanates. numberanalytics.com Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for building complex aromatic structures that could then be converted to diisocyanates. numberanalytics.com The development of efficient catalysts for direct carbonylation reactions remains an active area of research, promising more sustainable pathways for isocyanate production in the future. acs.org

Analytical and Spectroscopic Techniques for Structural Characterization in this compound Synthesis

Confirming the successful synthesis of this compound and its intermediates requires a suite of analytical and spectroscopic techniques. These methods provide definitive evidence of the compound's structure and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy : This is one of the most powerful tools for identifying isocyanates. The isocyanate functional group (-N=C=O) exhibits a very strong and characteristic absorption band due to its asymmetric stretching vibration. This peak appears in a relatively clean region of the spectrum, typically between 2250 and 2280 cm⁻¹. The disappearance of N-H stretching bands from the precursor diamine (around 3300-3500 cm⁻¹) and the appearance of this strong -NCO peak are clear indicators of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : This technique provides information about the proton environment. For this compound, one would expect to see a singlet for the two equivalent aromatic protons and another singlet for the two equivalent methyl groups, confirming the symmetrical nature of the molecule.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound. For this compound (C₁₀H₈N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 188.20 g/mol . Fragmentation patterns can also provide further structural information.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observation |

| FTIR | Strong, sharp absorption peak at ~2250-2280 cm⁻¹ (-N=C=O stretch) |

| ¹H NMR | Singlet for aromatic protons; Singlet for methyl protons |

| ¹³C NMR | Signal for isocyanate carbon (~120-140 ppm); Signals for aromatic and methyl carbons |

| Mass Spec. | Molecular ion peak [M]⁺ at m/z ≈ 188.20 |

Reactivity and Reaction Mechanisms of 1,4 Diisocyano 2,5 Dimethylbenzene

Nucleophilic Addition Reactions of the Isocyanate Group

Nucleophilic addition is the most characteristic reaction of isocyanates. A nucleophile attacks the electron-deficient carbon atom of the N=C=O group, leading to the formation of a new bond and a substituted amide derivative. The bifunctional nature of 1,4-diisocyano-2,5-dimethylbenzene allows it to undergo these reactions at both ends, forming linear or cross-linked structures.

The reaction between an isocyanate and an alcohol or a phenol (B47542) results in the formation of a urethane (B1682113) (also known as carbamate) linkage. The mechanism involves the nucleophilic attack of the oxygen atom from the hydroxyl group of the alcohol or phenol on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, yielding the stable urethane product. nih.govmdpi.com This reaction is fundamental to the production of polyurethanes. scispace.com

When this compound is reacted with a diol (a molecule with two hydroxyl groups), a step-growth polymerization occurs, leading to the formation of a polyurethane. scispace.comresearchgate.net The reaction proceeds in a stepwise manner, first forming dimers, then trimers, and eventually long polymer chains at high conversion. youtube.com The reaction can be catalyzed by various compounds, including tertiary amines and organometallic compounds like dibutyltin (B87310) dilaurate, to increase the reaction rate. mdpi.comresearchgate.net

The general mechanism for urethane formation is a concerted process where a reactant complex first forms between the isocyanate and the alcohol. mdpi.com In the transition state, the N=C=O group bends, which activates the carbon for the formation of a new C-O bond while the alcohol's H-O bond breaks and a new N-H bond forms. mdpi.com Studies on similar systems have shown that multiple alcohol molecules can participate in the reaction, acting as a "template" to facilitate the proton transfer, which can lower the activation energy. kuleuven.be

| Reactant A (Diisocyanate) | Reactant B (Nucleophile) | Product Linkage | Polymer Product | Typical Conditions |

| This compound | Alcohol (e.g., Diol) | Urethane | Polyurethane | Catalyst (e.g., Dibutyltin dilaurate), Heat |

| This compound | Phenol (e.g., Bisphenol) | Urethane | Polyurethane | Catalyst, Heat |

| This compound | Amine (e.g., Diamine) | Urea (B33335) | Polyurea | Room Temperature, Solvent (e.g., THF, DMF) |

| This compound | Water | Urea | Polyurea | Heat, potential for side reactions |

The reaction of isocyanates with primary or secondary amines is typically rapid and exothermic, yielding substituted urea derivatives. commonorganicchemistry.com This reaction provides a straightforward and efficient method for forming urea linkages without the need for a catalyst. commonorganicchemistry.com The nucleophilic nitrogen of the amine attacks the isocyanate carbon, followed by proton transfer to form the stable urea C-N bond.

When this compound reacts with a diamine, a polyurea is formed through step-growth polymerization. nih.gov This process is analogous to polyurethane formation but is often faster. The properties of the resulting polyurea can be tuned by selecting different diamine structures. nih.govresearchgate.net The synthesis is generally carried out in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at room temperature. commonorganicchemistry.com

Isocyanates react with water in a multi-step process. The initial nucleophilic addition of water to the isocyanate group forms an unstable carbamic acid intermediate. nih.govacs.org This carbamic acid readily decomposes, eliminating a molecule of carbon dioxide and forming a primary amine. rsc.org

The newly formed primary amine is itself a nucleophile and can react rapidly with another isocyanate group. In the context of this compound, this means the amine generated from the hydrolysis of one isocyanate group can react with a second diisocyanate molecule, forming a urea linkage. nih.gov This reaction is crucial in the production of polyurethane and polyurea foams, where the evolved carbon dioxide gas acts as the blowing agent to create the foam structure. rsc.org However, this reaction can also lead to undesired side products and cross-linking, such as the formation of biuret (B89757) structures, especially in water-based synthesis pathways. nih.gov

Cycloaddition Reactions Involving this compound

The cumulative double bonds (N=C=O) of the isocyanate group allow it to participate in various cycloaddition reactions. These reactions are valuable for synthesizing cyclic and heterocyclic compounds. Depending on the reaction partner, isocyanates can undergo [2+2], [4+2], and other pericyclic reactions. libretexts.orglibretexts.org

In a [4+2] cycloaddition, also known as the Diels-Alder reaction, an isocyanate can act as the dienophile (the 2π-electron component). libretexts.org It can react with a conjugated diene (the 4π-electron component) to form a six-membered heterocyclic ring. The reactivity in these reactions is often enhanced when the dienophile has electron-withdrawing groups, a role the isocyanate group fulfills. libretexts.org

Isocyanates can also undergo [2+2] cycloadditions with electron-rich alkenes. libretexts.org Photochemical [2+2] cycloadditions are particularly useful for creating strained four-membered rings. libretexts.orgyoutube.com Furthermore, 1,3-dipolar cycloadditions involving isocyanates can be used to synthesize five-membered heterocyclic rings. libretexts.org Given its two isocyanate groups, this compound can potentially undergo cycloaddition at both ends, leading to the formation of polymers with heterocyclic units in the backbone or cross-linked structures. A related compound, 1,4-phenylene diisocyanate, has been used to synthesize polymers via a criss-cross addition polymerization, which is a type of cycloaddition reaction. sigmaaldrich.com

| Cycloaddition Type | Diisocyanate Role | Reaction Partner (Example) | Product Ring System |

| [4+2] (Diels-Alder) | Dienophile (2π system) | Conjugated Diene (e.g., 1,3-Butadiene) | 6-membered heterocycle |

| [2+2] | 2π system | Alkene | 4-membered heterocycle (β-lactam) |

| 1,3-Dipolar | Dipolarophile | 1,3-Dipole (e.g., Nitrone, Azide) | 5-membered heterocycle |

Applications of 1,4 Diisocyano 2,5 Dimethylbenzene in Advanced Materials Research

Development of Porous Organic Materials Using 1,4-Diisocyano-2,5-dimethylbenzene as a Linker

Porous organic materials, such as Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs), have garnered significant attention for their applications in gas storage, separation, and catalysis. nih.govrsc.org The utility of this compound in this domain stems from the unique reactivity of the isocyanide group, which can participate in multicomponent reactions to form stable, covalently linked networks.

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and tunable porosity. unt.edu While the most common linkages in COFs are formed through boronate esterification or imine condensation, the isocyanide functionality offers alternative synthetic routes through multicomponent reactions. unt.edumdpi.com

The Passerini reaction, a three-component reaction involving an isocyanide, a carboxylic acid, and an aldehyde or ketone, can be adapted for polymerization. wikipedia.org By using bifunctional monomers—such as this compound, a dicarboxylic acid, and a dialdehyde—a cross-linked polymeric framework can be synthesized. The reaction proceeds through the formation of an α-acyloxy amide linkage, creating a robust and stable network. The rigidity of the this compound linker helps in the formation of a porous structure, a critical feature for COFs.

Table 1: Potential Monomer Combinations for COF Synthesis via Passerini Polymerization

| Diisocyanide Monomer | Dicarboxylic Acid Monomer | Dialdehyde Monomer | Resulting Linkage |

| This compound | Terephthalic acid | Terephthalaldehyde | α-acyloxy amide |

| This compound | Fumaric acid | Glyoxal | α-acyloxy amide |

This table illustrates hypothetical monomer combinations for synthesizing COFs. The properties of the resulting framework would depend on the specific combination and reaction conditions.

Porous Organic Polymers (POPs) are another class of porous materials, which are often amorphous but still exhibit high surface areas. nih.gov The synthesis of POPs allows for a wider variety of reactions and building blocks compared to the stringent requirements for crystalline COFs.

The Ugi reaction, a four-component reaction, is a powerful tool for creating highly functionalized polymers. It involves an isocyanide, an amine, an aldehyde (or ketone), and a carboxylic acid, which react to form a bis-amide. Employing this compound as the diisocyanide component along with other difunctional monomers (a diamine, a dialdehyde, and a dicarboxylic acid) can lead to the formation of complex, three-dimensional POPs. The resulting polymers possess multiple functional groups within their backbone, which can be tailored to specific applications, such as selective adsorption or catalysis. The inherent porosity can be controlled by the choice of monomers, with the rigid 2,5-dimethylbenzene unit contributing to the formation of permanent micropores.

Integration into High-Performance Polymeric Systems

The diisocyanate functionality is a cornerstone of industrial polymer chemistry, particularly for producing polyurethanes and polyimides. This compound, as an aromatic diisocyanate, can be integrated into these systems to impart rigidity, thermal stability, and specific mechanical properties.

Polyurethanes are synthesized through the polyaddition reaction of a diisocyanate with a polyol (a molecule with two or more hydroxyl groups). scispace.com Similarly, polyureas are formed from the reaction of a diisocyanate with a diamine or water. mdpi.comnih.govresearchgate.net this compound is a suitable monomer for these reactions.

In polyurea synthesis, the reaction with a diamine is typically very rapid. mdpi.com The resulting polyurea, containing the this compound moiety, would exhibit strong intermolecular hydrogen bonding between the urea (B33335) linkages, leading to materials with high tensile strength and thermal stability.

Table 2: Representative Properties of Aromatic Polyurethanes and Polyureas

| Property | Typical Value for Aromatic Polyurethane | Typical Value for Aromatic Polyurea |

| Tensile Strength | 20 - 70 MPa | 30 - 60 MPa |

| Elongation at Break | 300 - 800% | 200 - 600% |

| Glass Transition Temp. (Tg) | -50 to 20 °C (Soft Segment) | -40 to 30 °C (Soft Segment) |

| Thermal Stability (TGA) | > 250 °C | > 280 °C |

Note: These are typical value ranges. The exact properties of polymers derived from this compound would depend on the co-monomer (polyol or diamine) and the synthesis conditions.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. While traditionally synthesized from diamines and dianhydrides, an alternative route involves the reaction of a diisocyanate with a dianhydride. In this reaction, the isocyanate groups react with the anhydride (B1165640) groups to form a seven-membered ring intermediate, which then eliminates carbon dioxide to form the stable five-membered imide ring.

Using this compound in this synthesis route with a dianhydride, such as pyromellitic dianhydride (PMDA), would produce a fully aromatic polyimide. The structure of the resulting polymer would be highly rigid, contributing to a high glass transition temperature and excellent thermal stability, making it suitable for applications in aerospace and electronics.

Hybrid Materials Synthesis Incorporating this compound Moieties

Hybrid organic-inorganic materials combine the properties of both components, offering unique functionalities. The reactive isocyanate groups of this compound make it an excellent candidate for creating such hybrids.

For instance, it can be used to functionalize the surface of inorganic materials like silica (B1680970) (SiO₂), titania (TiO₂), or magnetic nanoparticles (e.g., Fe₃O₄). These materials often have surface hydroxyl (-OH) groups that can react with the isocyanate groups to form a stable urethane (B1682113) linkage. This process covalently grafts the organic moiety onto the inorganic surface. By using this compound, one isocyanate group can bind to the surface, leaving the other available for further reactions, such as initiating a polymerization from the surface or linking to another functional molecule. This approach is used to modify the surface properties of nanoparticles, improve their dispersion in polymer matrices, or create stationary phases for chromatography. nih.govmdpi.com

Coordination Chemistry and Supramolecular Assembly of 1,4 Diisocyano 2,5 Dimethylbenzene

1,4-Diisocyano-2,5-dimethylbenzene as a Ligand in Metal Complexes

General principles of isocyanide coordination chemistry provide a theoretical framework for how this compound might behave as a ligand. However, without specific experimental data, any discussion remains speculative.

Coordination Modes of Isocyanide Functionality with Transition Metals

Isocyanides (R-N≡C) are known to coordinate to transition metals primarily through the terminal carbon atom, acting as σ-donors and π-acceptors. They can adopt several coordination modes, including terminal and bridging. In a terminal mode, the M-C-N linkage is typically linear or near-linear. As a bidentate ligand, this compound would be expected to bridge two metal centers, a common feature for diisocyanide ligands which can lead to the formation of polynuclear complexes or coordination polymers. The electronic properties of the xylyl backbone, with its electron-donating methyl groups, would likely influence the donor/acceptor characteristics of the isocyanide groups, but specific details remain unelucidated.

Synthesis and Structural Characterization of Metal-Isocyanide Complexes

The synthesis of metal complexes involving this compound would presumably follow standard procedures for isocyanide complexes, such as the reaction of the diisocyanide with a suitable metal precursor. However, no specific examples of such reactions or the structural characterization of the resulting products have been found in the scientific literature. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with single-crystal X-ray diffraction, would be crucial for characterizing these complexes, but no such data for complexes of this specific ligand are available.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound as a Building Block

The rigid, linear geometry of this compound makes it a theoretically appealing linker for the construction of MOFs and coordination polymers.

Design Principles and Topology of this compound-Based MOFs

The design of MOFs relies on the predictable coordination of metal nodes with organic linkers to form extended, often porous, structures. The length and geometry of the this compound linker would dictate the resulting network topology. While numerous MOFs have been constructed using dicarboxylate or other nitrogen-donor linkers of similar dimensions, the use of this specific diisocyanide as a primary building block is not documented.

In-situ Formation of Coordination Polymers in Molecular Junctions

The formation of one-dimensional coordination polymers in molecular junctions is a known phenomenon for some diisocyanide molecules, where they can bridge metal electrodes. researchgate.net This process is of interest in the field of molecular electronics. While it is plausible that this compound could exhibit similar behavior, there are no specific studies investigating its in-situ polymerization in such systems.

Supramolecular Interactions and Self-Assembly of this compound Derivatives

The self-assembly of molecules into ordered structures is governed by non-covalent interactions. For this compound, interactions such as π-π stacking between the aromatic rings could play a role in its solid-state packing and the organization of its potential metal complexes. However, without experimental structural data, the specific supramolecular interactions and self-assembly behavior of this compound and its derivatives remain unexplored.

Hydrogen Bonding and π-π Stacking in Solid-State Structures

The solid-state packing of this compound is significantly influenced by non-covalent interactions, namely hydrogen bonding and π-π stacking. These interactions dictate the supramolecular architecture and ultimately the material's properties.

In the crystalline state, molecules of related dimethylbenzene derivatives have been observed to form ladder-like structures through intermolecular C—H⋯O hydrogen bonds. For instance, in the structure of 1,4-bis(4-chlorophenylsulfonyl)-2,5-dimethylbenzene, molecules are linked by a single type of C—H⋯O hydrogen bond, with a C⋯O distance of 3.254 (3) Å and a C—H⋯O angle of 132°. researchgate.net This arrangement results in the formation of molecular ladders. researchgate.net While the isocyano groups of this compound lack the strong hydrogen bond acceptors found in sulfonyl groups, weaker C—H⋯N hydrogen bonds can still play a role in the crystal packing.

Metal-Directed Self-Assembly of Molecular Squares and Rectangles

The linear and rigid nature of this compound, with its two isocyanide functional groups oriented at 180° to each other, makes it an excellent building block for the construction of supramolecular architectures through metal-directed self-assembly. This strategy utilizes the coordination of the isocyanide ligands to metal centers that enforce specific coordination angles, leading to the formation of well-defined geometric shapes like molecular squares and rectangles.

The synthesis of these structures is typically achieved by combining the diisocyanide ligand with a metal precursor that provides the desired angular geometry. For instance, square planar metal complexes, such as those of palladium(II) or platinum(II), which have coordination angles of approximately 90°, are commonly employed to form molecular squares.

The general approach involves mixing the this compound ligand with a suitable metal-containing corner piece in a specific stoichiometric ratio. The self-assembly process is driven by the formation of coordinate bonds between the isocyanide groups and the metal centers, resulting in the spontaneous formation of the desired supramolecular cage.

An example of this approach is the synthesis of highly fluorescent molecular squares using boradiazaindacene (BODIPY) building blocks connected by Pd(II) complexes, which enforce a near-90 degree angle. While this example doesn't use this compound specifically, it illustrates the principle of using metal-driven self-assembly to create molecular squares.

The formation of molecular rectangles can be achieved by employing two different linear ligands of varying lengths in conjunction with a metal corner piece. Alternatively, a metal complex that provides two different angles can be used with a single type of linear ligand. The precise control over the stoichiometry and reaction conditions allows for the selective synthesis of these elegant and complex supramolecular structures.

Host-Guest Chemistry within this compound-Derived Architectures

The molecular squares and rectangles constructed from this compound possess well-defined internal cavities that can encapsulate guest molecules. This host-guest chemistry is a central feature of these supramolecular architectures, opening up possibilities for applications in areas such as molecular recognition, sensing, and drug delivery. thno.orgnih.gov

The encapsulation of guest molecules is governed by the size, shape, and chemical complementarity between the host cavity and the guest molecule. The cavities of these metallacycles can accommodate a variety of guest molecules, ranging from small solvent molecules to larger organic species. The binding of a guest molecule within the host is driven by weak non-covalent interactions, such as van der Waals forces, hydrogen bonding, and π-π stacking interactions between the host and the guest. mdpi.com

The process of guest encapsulation can often be monitored by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can show chemical shift changes for both the host and guest protons upon complexation. The dynamic nature of the non-covalent interactions allows for the reversible binding and release of guest molecules, which can be triggered by external stimuli such as changes in solvent polarity or temperature. thno.org

Metal-organic frameworks (MOFs), which can be constructed using diisocyanide linkers, are another class of materials that exhibit extensive host-guest chemistry. nih.gov These porous materials have cavities and channels that can be designed to selectively adsorb and store guest molecules. google.com The encapsulation of functional guest molecules within MOFs can lead to materials with enhanced properties for applications in areas like catalysis and proton conductivity. nih.govgoogle.com

The ability to design and synthesize molecular containers with tailored cavities capable of selective guest binding is a key area of research in supramolecular chemistry. rsc.org The architectures derived from this compound provide a versatile platform for exploring and exploiting the principles of host-guest chemistry. nih.gov

Catalytic Applications Involving 1,4 Diisocyano 2,5 Dimethylbenzene and Its Derivatives

1,4-Diisocyano-2,5-dimethylbenzene as a Reactant or Promoter in Catalytic Transformations

While not a traditional catalyst in itself, this compound has been identified as a photoreactive molecule that can promote or enable chemical reactions under visible light without the need for an external photocatalyst. researchgate.netresearchgate.net This property stems from the ability of certain isocyanoarenes to absorb visible light upon aggregation, thereby acting as an internal photosensitizer to initiate a reaction. acs.org

Research into related compounds, such as 1,2-diisocyano-4,5-dimethylbenzene, has shown that π-π stacking aggregation in solution can lead to visible light absorption, which is otherwise absent in isolated molecules. acs.org This aggregation-induced absorption allows the molecule to act as both a reactant and a photosensitizer, initiating radical-based chemical transformations. researchgate.netacs.org It is suggested that this phenomenon may be a general property for other photoreactive molecules like this compound. researchgate.netresearchgate.net This capacity allows it to be used in various photochemical reactions, facilitating the synthesis of complex molecules under clean, catalyst-free conditions. researchgate.net For instance, this approach has been proposed for the synthesis of indolizine (B1195054) derivatives and in radical isocyanide insertion reactions. researchgate.netresearchgate.net

| Reaction Type | Role of Diisocyanoarene | Key Feature | Reference |

|---|---|---|---|

| Radical Isocyanide Insertion | Reactant and Photosensitizer | Enabled by aggregation-induced visible light absorption. | researchgate.netacs.org |

| Indolizine Synthesis | Photoreactive Molecule | Allows for reaction without an external photocatalyst. | researchgate.net |

Heterogeneous Catalysis via this compound-Functionalized Materials

The incorporation of functional molecules like this compound into solid supports is a key strategy for creating heterogeneous catalysts. These materials offer advantages in terms of catalyst separation, reusability, and stability. The isonitrile groups can act as potent ligands for anchoring catalytically active metal centers or can form the structural backbone of porous materials themselves.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from metal nodes and organic linkers. Their high surface area and tunable pore environments make them promising candidates for heterogeneous catalysis. In principle, a bifunctional linker such as this compound could be used to construct such frameworks, with the isocyanide groups coordinating to metal centers (in MOFs) or forming covalent bonds with other monomers (in COFs).

However, a detailed review of the scientific literature did not yield specific examples of catalytically active MOFs or COFs constructed using this compound as the primary organic linker. While the synthesis of dinuclear metal complexes using this compound as a bridging ligand has been reported, these were studied as precursors and models rather than being integrated into extended porous frameworks for catalysis. researchgate.net

The polymerization of isocyanides is a known method for producing helical polymers, whose stereoregular microenvironment can be harnessed for asymmetric catalysis. Research groups have explored the use of polyarylisonitriles as macromolecular ligands for transition metal catalysts. researchgate.net The concept involves creating an asymmetric multiple-site catalyst that combines the ease of separation of a polymer with high turnover and asymmetric induction capabilities. researchgate.net

While specific studies detailing the synthesis and catalytic application of a polymer derived exclusively from this compound were not found, the broader class of polyisonitriles is under investigation for this purpose. researchgate.net The synthesis of such polymers, often initiated by organometallic complexes of nickel(II) or palladium(II), could yield a rigid, helical structure. The pendant isocyanide groups along the polymer backbone would be available to coordinate with catalytically active metals like rhodium or palladium, creating a recyclable polymeric catalyst for reactions such as asymmetric hydrogenations or allylic alkylations. researchgate.net

Mechanistic Studies of Catalytic Processes Enabled by this compound

Understanding the mechanism by which a molecule participates in or enables a catalytic cycle is crucial for optimizing reaction conditions and designing better catalysts. For this compound, mechanistic insights primarily relate to its role in photocatalysis.

Theoretical and Computational Studies of 1,4 Diisocyano 2,5 Dimethylbenzene

Quantum Chemical Calculations of Molecular Structure and Electronic States

Quantum chemical calculations are fundamental to understanding the geometry, stability, and electronic characteristics of 1,4-Diisocyano-2,5-dimethylbenzene at the atomic level.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules due to its balance of computational cost and accuracy. For this compound and related compounds, DFT calculations are instrumental in predicting ground-state geometries, vibrational frequencies, and electronic properties.

In studies of related metal complexes incorporating isocyanide ligands, the BP86 density functional has been effectively used for geometry optimization. acs.org For a molecule like this compound, a typical DFT investigation would involve geometry optimization using a functional such as B3LYP or PBE0, combined with a suitable basis set like 6-31G* or larger to accurately describe the electronic distribution. rsc.org Such calculations can elucidate key structural parameters, including bond lengths and angles of the isocyanide groups and the dimethyl-substituted benzene (B151609) ring.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to probe the nature of electronic transitions. This is particularly relevant as aggregation-assisted visible light absorption is a conceived property of this compound. rsc.orgresearchgate.net TD-DFT calculations can predict absorption spectra, helping to understand the influence of molecular aggregation on the optical properties. For instance, in studies of similar photo-reactive molecules, TD-DFT has been used to analyze how intermolecular interactions, such as π-π stacking, can lead to the emergence of charge-transfer bands in the visible spectrum. acs.org

Table 1: Representative DFT Functionals and Basis Sets for Isocyanide Compound Analysis

| Parameter | DFT Functional | Basis Set | Application |

|---|---|---|---|

| Geometry Optimization | BP86 acs.org | SDD (for metals), 6-31G* (for H, C, N) acs.org | Structural analysis of metal-isocyanide complexes. acs.org |

| B3LYP researchgate.net | 6-311++G** researchgate.net | Equilibrium structure and halogen bonding studies. researchgate.net | |

| Electronic Properties | PBE0 acs.org | Def2-SVP | Calculation of electronic band structures and optical properties. acs.org |

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for more precise electronic structure analysis. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data on molecular energies and properties.

For a molecule like this compound, ab initio calculations can be crucial for validating DFT results and for studying systems where DFT might be less reliable, such as in cases of significant electron correlation. These methods can provide a more accurate description of the potential energy surface, which is essential for understanding reaction mechanisms and dynamics. Although computationally more demanding, ab initio calculations are invaluable for obtaining a definitive understanding of the electronic states and bonding characteristics of the isocyanide functionalities.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. youtube.comyoutube.com By integrating Newton's equations of motion, MD simulations can provide insights into the dynamic processes, conformational changes, and intermolecular interactions of this compound in various environments, such as in solution or as part of a larger assembly. nih.gov

An MD simulation of this compound would typically involve the development of a force field, a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. This force field would be parameterized to accurately reproduce experimental data or results from high-level quantum chemical calculations. Once a reliable force field is established, large-scale simulations can be performed to investigate phenomena such as self-assembly, aggregation, and the formation of molecular wires or other nanostructures. rsc.org These simulations can reveal how the methyl groups on the benzene ring influence the packing and orientation of the molecules in a condensed phase, which in turn affects the material's bulk properties.

Computational Modeling of Reaction Pathways and Energy Landscapes

Understanding the reactivity of this compound is crucial for its application in synthesis and materials science. researchgate.net Computational modeling can be used to map out the energy landscapes of potential reactions, identifying transition states and reaction intermediates. edupublications.comedupublications.com This is particularly important for its role as a ligand in forming metal complexes. acs.orgarxiv.org

DFT calculations can be employed to locate the transition state structures for ligand association/dissociation reactions with metal centers. By calculating the activation energies, one can predict the kinetics of these processes. For example, in the formation of organometallic rectangles, this compound has been used as a bridging ligand, and computational modeling can elucidate the stepwise assembly and the stability of the resulting supramolecular structures. researchgate.net

Predictive Design and Screening of this compound-Based Materials

The predictive power of computational chemistry allows for the in silico design and screening of new materials based on the this compound scaffold. frontiersin.org By systematically modifying the molecular structure—for instance, by changing the substituent groups on the benzene ring or by coordinating to different metal centers—it is possible to computationally screen a large library of candidate materials for desired properties, such as electronic conductivity or optical response. rsc.org

For example, high-throughput computational screening could be used to identify derivatives of this compound with tailored electronic band gaps for applications in molecular electronics. DFT calculations can predict the band structure of periodic systems, such as coordination polymers, built from this isocyanide linker. rsc.org This computational pre-screening can guide experimental efforts, saving time and resources by focusing on the most promising candidates for synthesis and characterization.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Research Avenues for 1,4 Diisocyano 2,5 Dimethylbenzene Chemistry

Development of Sustainable and Green Synthetic Routes

The historical synthesis of isocyanides and their isocyanate counterparts has often relied on harsh conditions and toxic reagents, such as phosgene (B1210022) or phosphorus oxychloride. researchgate.netnih.gov A primary future objective is to develop environmentally benign synthetic pathways to 1,4-Diisocyano-2,5-dimethylbenzene. The principles of green chemistry—waste prevention, atom economy, and the use of safer solvents and renewable feedstocks—provide a clear framework for this endeavor. chemistryjournals.net

Research efforts are expected to focus on several key areas:

Phosgene-Free Pathways: Drawing parallels from isocyanate synthesis, future routes will need to avoid hazardous intermediates. researchgate.netrsc.org The development of methods using safer carbonylating agents or alternative reaction mechanisms is crucial.

Mechanochemistry: Solvent-free synthesis using mechanochemical methods, such as ball milling, offers a promising green alternative. nih.gov This technique can reduce solvent waste and, in some cases, improve reaction efficiency for the synthesis of isocyanides from formamides. nih.gov

Catalytic Approaches: The use of catalytic systems, potentially involving earth-abundant metals, could replace stoichiometric toxic reagents in the dehydration of the corresponding N,N'-diformyl-2,5-dimethyl-1,4-phenylenediamine precursor.

Renewable Feedstocks: A long-term goal is to source aromatic precursors from renewable resources like lignin. rsc.orgindianchemicalnews.com While complex, developing biorefinery pathways to produce 2,5-dimethyl-p-phenylenediamine (the precursor to the diisocyanide) would represent a significant leap in sustainable chemical manufacturing. indianchemicalnews.com

| Aspect | Traditional Synthetic Route (e.g., Hofmann Carbylamine/Ugi Method) | Future Green Synthetic Route |

|---|---|---|

| Starting Materials | Petroleum-derived diamines, chloroform | Renewable feedstocks (e.g., lignin-derived diamines) rsc.orgindianchemicalnews.com |

| Reagents | Phosphorus oxychloride, phosgene derivatives, strong bases nih.gov | Benign dehydrating agents, catalytic systems, recyclable reagents chemistryjournals.netuniversiteitleiden.nl |

| Reaction Conditions | Often requires harsh temperatures and excess toxic reagents | Ambient temperatures, solvent-free (mechanochemistry), microwave-assisted synthesis nih.govchemistryjournals.netrsc.org |

| Byproducts/Waste | Significant hazardous waste, chlorinated byproducts | Minimal waste (high atom economy), recyclable byproducts (e.g., water) chemistryjournals.net |

Exploration of Novel Applications in Advanced Functional Materials

The rigid, conjugated structure of the this compound molecule makes it an excellent candidate as a building block for advanced functional materials. The isocyano groups are highly reactive and versatile, capable of participating in polymerization, metal coordination, and multicomponent reactions.

Future research will likely target the following applications:

High-Performance Polymers: As a diisocyanate analogue, it can be used to synthesize novel polyurethanes and other polymers. researchgate.net The rigidity of the dimethylbenzene core is expected to impart high thermal stability and mechanical strength to the resulting polymers, making them suitable for specialty elastomers, coatings, and adhesives. americanchemistry.comacs.org

Self-Healing Materials: The incorporation of specific functional groups that can form reversible bonds is a key strategy in creating self-healing polymers. The isocyanide group's reactivity could be harnessed to create dynamic covalent networks or supramolecular assemblies that enable materials to repair themselves at ambient temperatures. indianchemicalnews.com

Porous Coordination Polymers and Metal-Organic Frameworks (MOFs): The isocyanide groups can act as powerful ligands, binding to metal centers to form highly ordered, porous structures. These materials have potential applications in gas storage, catalysis, and chemical sensing. The specific geometry of this compound could be used to template unique pore structures.

Molecular Electronics: The π-conjugated system of the aromatic ring makes this molecule a candidate for use in molecular wires or switches. By anchoring the molecule between electrodes via its isocyano groups, it may be possible to study and exploit its electron transport properties for nanoscale electronic devices.

| Material Class | Anticipated Role of the Diisocyanide | Potential Properties and Applications |

|---|---|---|

| Thermoplastic Polyurethane (TPU) Elastomers | Rigid hard segment component researchgate.netacs.org | Enhanced thermal stability, high tensile strength, improved weather resistance for durable coatings and specialty parts. researchgate.net |

| Self-Healing Polymers | Monomer for creating dynamic covalent or supramolecular networks indianchemicalnews.com | Materials for coatings or structural components capable of autonomous repair, extending product lifespan. |

| Metal-Organic Frameworks (MOFs) | Linear, rigid organic linker | Tailored porosity for selective gas adsorption, heterogeneous catalysis, and chemical sensors. |

| Nanocomposites | Matrix component or surface modifier for fillers mdpi.com | Improved interfacial bonding and dispersion of nanofillers, leading to enhanced mechanical and thermal properties. acs.orgmdpi.com |

Interdisciplinary Research at the Interface of Materials Science, Organic Chemistry, and Supramolecular Chemistry

The full realization of this compound's potential cannot be achieved within a single chemical discipline. Its future development is intrinsically linked to the convergence of several scientific fields.

Organic Chemistry: The primary challenge lies in the efficient and scalable synthesis of the monomer itself. Organic chemists are essential for designing novel synthetic routes, optimizing reaction conditions, and purifying this highly reactive compound. novonordisk.com

Materials Science: This field is crucial for transforming the monomer into functional materials. Materials scientists will characterize the mechanical, thermal, and morphological properties of polymers and composites derived from the diisocyanide, linking molecular structure to macroscopic performance. acs.orgresearchgate.net

Future collaborative projects could involve organic chemists synthesizing a library of related aromatic diisocyanides, which materials scientists then polymerize and test, while supramolecular chemists model the resulting intermolecular forces to guide the design of next-generation materials.

Challenges and Opportunities in the Field of Aromatic Diisocyanide Research

While the future is promising, significant challenges must be addressed to advance the chemistry of this compound and related aromatic diisocyanides.

Challenges:

Synthetic Accessibility: The preparation of aromatic isocyanides remains a synthetic challenge, often suffering from lower yields compared to their aliphatic counterparts. nih.gov

Reagent Toxicity: The reliance on hazardous reagents in traditional synthetic methods poses significant environmental and safety concerns, hindering large-scale production. researchgate.netuniversiteitleiden.nl

Stability: Isocyanides can be unstable and prone to polymerization or hydrolysis, requiring careful handling and storage, which can complicate their application.

Cost: The development of cost-effective, scalable synthetic routes is essential for any potential commercial application, moving beyond niche laboratory use.

Opportunities:

Access to Novel Properties: The unique electronic structure and rigidity of aromatic diisocyanides offer access to materials with properties unattainable with conventional aliphatic or aromatic diisocyanates. researchgate.net

Sustainable Polymers: There is a major opportunity to develop polymers from renewable, bio-based aromatic precursors, contributing to a more circular economy. rsc.orgindianchemicalnews.com

Advanced Manufacturing: The reactivity of the isocyanide group is well-suited for modern manufacturing techniques, such as in-situ polymerization in composites or as a component in 3D printing resins.

Fundamental Science: The study of these molecules provides a rich platform for fundamental research in reaction mechanisms, polymer physics, and supramolecular self-assembly.

Addressing these challenges through innovative and interdisciplinary research will unlock a wealth of opportunities, paving the way for the next generation of advanced materials derived from this compound.

Q & A

Q. How can I optimize the synthesis of 1,4-Diisocyano-2,5-dimethylbenzene using electrophilic substitution reactions?

Methodological Answer: Begin by adjusting reaction parameters such as temperature, solvent polarity, and molar ratios of reactants. For example, in polyalkylation reactions, increasing the steric bulk of substituents can enhance regioselectivity. Use gas chromatography (GC) to monitor reaction progress and identify intermediates . For reproducibility, replicate reactions under controlled conditions (e.g., inert atmosphere) and validate purity via recrystallization or column chromatography. Reference kinetic models (e.g., rate constants derived from fitting experimental data to first-order equations) to refine reaction efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve aromatic proton environments and confirm substitution patterns. Infrared (IR) spectroscopy is critical for identifying isocyano (-NC) stretches (~2100–2150 cm⁻¹). For structural validation, single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. Refinement software (e.g., SHELXL) should be used to analyze crystallographic data, with hydrogen atoms placed in idealized positions and thermal parameters constrained to parent atoms .

Q. How should I design purification protocols for this compound to minimize byproduct contamination?

Methodological Answer: Implement fractional recrystallization using solvents with varying polarities (e.g., ethanol/water mixtures). Parallel GC analysis of crude mixtures can identify optimal solvent systems. For persistent impurities, employ flash chromatography with silica gel and a gradient elution (e.g., hexane/ethyl acetate). Monitor purity at each stage via melting point analysis and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What methodological approaches are suitable for studying the reaction mechanism of this compound in cross-coupling reactions?

Methodological Answer: Use kinetic isotope effects (KIE) or deuterium labeling to probe rate-determining steps. For Suzuki-Miyaura couplings, track palladium catalyst intermediates via in situ ³¹P NMR. Apply density functional theory (DFT) calculations to model transition states and compare computed activation energies with experimental Arrhenius plots. Validate hypotheses using Hammett plots to correlate substituent effects with reaction rates .

Q. How can I resolve contradictions in crystallographic data interpretation for derivatives of this compound?

Methodological Answer: Address disorder in crystal structures by refining occupancy factors and applying geometric restraints (e.g., similarity constraints for methyl groups). For ambiguous electron density, use difference Fourier maps to locate missing atoms. Cross-validate results with powder X-ray diffraction (PXRD) to confirm phase purity. Report reliability factors (R₁, wR₂) and goodness-of-fit (GOF) values to quantify refinement quality .

Q. What strategies can be employed to integrate theoretical frameworks into experimental design for this compound?

Methodological Answer: Align hypotheses with established theories in physical organic chemistry, such as frontier molecular orbital (FMO) theory for predicting reactivity. Design experiments to test competing mechanistic models (e.g., concerted vs. stepwise pathways). Use multivariate statistical analysis (e.g., principal component analysis) to correlate experimental variables (e.g., solvent polarity, temperature) with outcomes .

Q. How can I design a multi-step synthesis route for functionalized derivatives of this compound?

Methodological Answer: Plan retrosynthetically, identifying key disconnections (e.g., isocyano group installation via Hofmann isonitrile synthesis). For functionalization, employ sequential cross-coupling reactions (e.g., Sonogashira for alkyne introduction). Optimize protecting group strategies (e.g., tert-butoxycarbonyl for amine intermediates) to prevent side reactions. Validate each step with thin-layer chromatography (TLC) and mass spectrometry .

Methodological Notes

- Kinetic Analysis: Use nonlinear regression to fit time-dependent concentration data to rate laws. Calculate confidence intervals for rate constants using t-statistics (|t| > 1 for significance) .

- Data Validation: Cross-check spectroscopic and crystallographic data with computational predictions (e.g., Cambridge Structural Database entries for bond-length comparisons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.